![molecular formula C18H17N3OS B2361086 3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione CAS No. 722464-03-1](/img/structure/B2361086.png)
3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Crystal Structure Analysis : The crystallographic analysis of 1,2,4-triazole derivatives reveals the planar form of the triazole ring and its interaction with phenyl rings, contributing to our understanding of the molecular structure and potential applications in material science and chemistry (Liu et al., 1999).
Intermolecular Interactions : Research on 1,2,4-triazole derivatives, including those with phenoxy substituents, highlights various intermolecular interactions. These studies, through crystallography and computational analysis, provide insights into the molecular behavior which is crucial in drug design and development (Shukla et al., 2014).
Antioxidant Activity : Derivatives of 1,2,4-triazole-5-thione have been synthesized and evaluated for their antioxidant properties, indicating potential applications in pharmacology and therapeutic treatments (Tumosienė et al., 2014).
Cancer Research : A derivative of 1,2,4-triazole-5-thione was used as a starting compound for synthesizing hydrazones, demonstrating cytotoxic effects against various cancer cell lines. This points to its potential application in cancer therapy (Šermukšnytė et al., 2022).
Supramolecular Chemistry : The study of 1,2,4-triazole-3-thione derivatives in supramolecular chemistry, including the investigation of their crystal structures and interactions, aids in understanding their potential applications in material science and pharmaceuticals (Saeed et al., 2019).
Tautomerism Studies : The tautomerism of triazole derivatives, including 1,2,4-triazoline-5-thione, has been investigated, providing valuable information for chemical synthesis and drug design (Kubota & Uda, 1973).
properties
IUPAC Name |
3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-12-21-17(19-20-18(21)23)13-22-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCJERXKKKDMPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-5-(biphenyl-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)
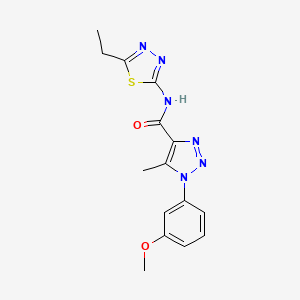
![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)
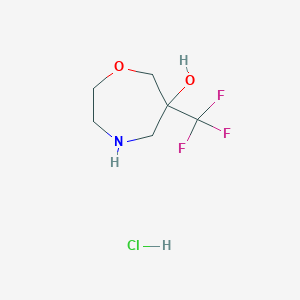
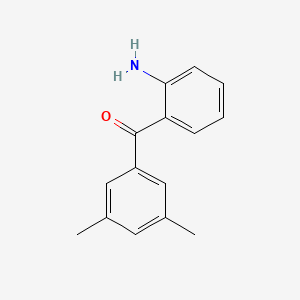
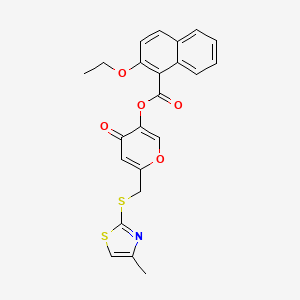
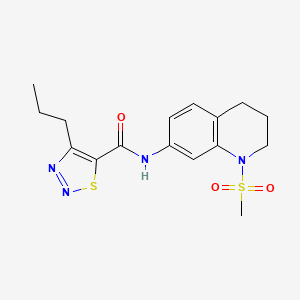
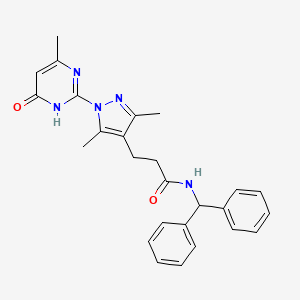
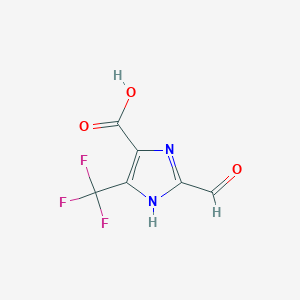
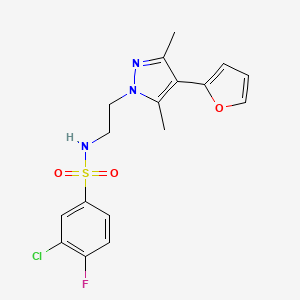
![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)
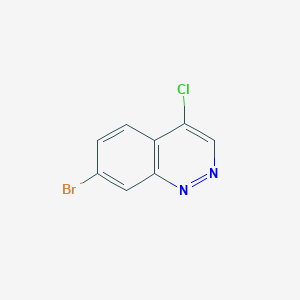
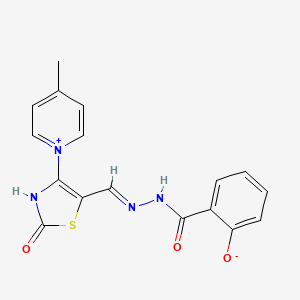
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)